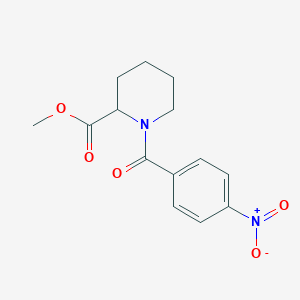amino]-N-(2-furylmethyl)benzamide](/img/structure/B4179057.png)
4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide
説明
4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide, also known as FSBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide-based compound that has been used in various biochemical and physiological studies to investigate protein interactions and enzymatic activities.
作用機序
4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide functions as a covalent modifier of proteins, reacting with the nucleophilic residues within the protein structure. The sulfonyl group of 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide reacts with the amine group of lysine residues, forming a covalent bond. This modification can be used to study the activity of enzymes and the interactions between proteins and other molecules.
Biochemical and Physiological Effects:
4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide has been shown to have a minimal effect on the biochemical and physiological properties of proteins. It does not significantly alter the structure or function of the protein, making it a useful tool for studying protein interactions and enzymatic activities. However, it is important to note that 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide can only be used on proteins that have accessible lysine residues, which limits its applicability.
実験室実験の利点と制限
One of the main advantages of using 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide in lab experiments is its specificity for lysine residues. This allows for precise labeling of proteins and monitoring of their activity. Additionally, 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide is relatively easy to synthesize and can be used in a variety of experimental settings. However, the limitations of 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide include its limited applicability to proteins with accessible lysine residues and the potential for non-specific labeling of proteins.
将来の方向性
There are several future directions for the use of 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide in scientific research. One potential application is in the study of protein-protein interactions in complex systems, such as in the context of cellular signaling pathways. Additionally, 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide could be used to investigate the activity of enzymes in living cells, allowing for a more comprehensive understanding of their function. Finally, the development of new derivatives of 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide could expand its applicability and specificity for different types of proteins and biological systems.
科学的研究の応用
4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide has been widely used in scientific research as a probe to investigate protein interactions and enzymatic activities. It is particularly useful in studying the activity of enzymes that utilize nucleoside triphosphates, such as ATPases and GTPases. 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide can be used to label these enzymes and monitor their activity in real-time. Additionally, 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide has been used to study the interactions between proteins and nucleic acids, such as DNA and RNA.
特性
IUPAC Name |
4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-23(30(25,26)18-10-11-19(27-2)20(13-18)28-3)16-8-6-15(7-9-16)21(24)22-14-17-5-4-12-29-17/h4-13H,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTETVNAEOXLCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino}-N-(furan-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-bromophenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4178999.png)
![N-(3-methoxypropyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4179002.png)
![4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4179014.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4179019.png)
![5-(4-ethylphenyl)-7-(3-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4179020.png)
![methyl 4-({[(5-{2-[(4-methoxybenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4179024.png)
![1-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-1H-1,2,3-benzotriazole](/img/structure/B4179028.png)

![9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4179032.png)
![5-oxo-1-[4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]-3-pyrrolidinecarboxylic acid](/img/structure/B4179050.png)
![N-[4-(benzyloxy)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4179063.png)

![5'-bromo-1'-methyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B4179072.png)